

Characterization of Alpinumisoflavone Acetate by NMR and MS: An Application Note

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Compound of Interest		
Compound Name:	Alpinumisoflavone acetate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural characterization of Alpinumisoflavone acetate, a prenylated isoflavonoid, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Alpinumisoflavone and its derivatives are of significant interest in drug discovery due to their diverse biological activities.[1] This application note outlines the principles, experimental protocols, and data interpretation for the comprehensive analysis of Alpinumisoflavone acetate. While specific spectral data for Alpinumisoflavone acetate is not publicly available in the searched literature, this guide provides the framework and expected data patterns based on the analysis of similar isoflavonoid compounds.

Introduction

Alpinumisoflavone is a naturally occurring pyranoisoflavone found in various plant species.[2] The addition of a prenyl group to the isoflavone backbone can enhance its biological activities, making it a promising candidate for therapeutic development. Acetylation of natural products is a common strategy in medicinal chemistry to improve properties such as stability and bioavailability. The precise characterization of **Alpinumisoflavone acetate** is therefore a critical step in its development as a potential drug candidate.



NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds in solution, while mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula and structural features. This document will detail the methodologies for acquiring and interpreting NMR and MS data for **Alpinumisoflavone acetate**.

Physicochemical Properties of Alpinumisoflavone

Acetate

/ TOOLOGO			
Property	Value	Reference	
CAS Number	86989-18-6	[3][4]	
Molecular Formula	C22H18O6		
Molecular Weight	378.38 g/mol		

Structure

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Figure 1: Chemical Structure of Alpinumisoflavone Acetate

NMR Spectroscopic Analysis Expected ¹H NMR Spectral Data

The 1 H NMR spectrum of **Alpinumisoflavone acetate** is expected to show distinct signals corresponding to the protons of the isoflavone core, the prenyl group, and the acetate moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for **Alpinumisoflavone Acetate**



Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.0	S	-
H-5	~6.5	S	-
H-2', H-6'	~7.4	d	~8.5
H-3', H-5'	~6.9	d	~8.5
H-1"	~6.7	d	~10.0
H-2"	~5.6	d	~10.0
2 x CH₃ (prenyl)	~1.5	S	-
CH₃ (acetate)	~2.3	S	-

Note: These are predicted values based on related flavonoid structures. Actual values may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for Alpinumisoflavone Acetate



Carbon	Predicted Chemical Shift (ppm)
C-2	~154
C-3	~123
C-4	~180
C-4a	~105
C-5	~158
C-6	~99
C-7	~160
C-8	~105
C-8a	~156
C-1'	~121
C-2', C-6'	~130
C-3', C-5'	~115
C-4'	~158
C-1"	~116
C-2"	~127
C-3"	~78
2 x CH₃ (prenyl)	~28
C=O (acetate)	~170
CH₃ (acetate)	~21

Note: These are predicted values based on related flavonoid structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometric Analysis



Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For **Alpinumisoflavone acetate**, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectral Data

The positive ion mode ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Table 3: Expected MS Data for Alpinumisoflavone Acetate

lon	Calculated m/z	Observed m/z
[M+H]+	379.1182	To be determined
[M+Na]+	401.1001	To be determined

Expected MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing valuable structural information. The fragmentation of flavonoids often involves retro-Diels-Alder (RDA) reactions in the C-ring and losses of small neutral molecules. For acetylated flavonoids, the loss of the acetyl group is a characteristic fragmentation pathway.

Table 4: Predicted MS/MS Fragmentation of Alpinumisoflavone Acetate ([M+H]+)

Fragment Ion (m/z)	Proposed Neutral Loss	Proposed Structure of Fragment
337	CH₂CO (ketene)	[M+H - 42] ⁺
281	C ₆ H ₈ O (from prenyl group)	[M+H - 96] ⁺
153	$C_{12}H_8O_4$ (B-ring and part of C-ring)	RDA fragment of A-ring
118	C ₁₅ H ₁₂ O ₅ (A-ring and part of C-ring)	B-ring fragment



Note: The fragmentation pattern can be complex and may vary with collision energy.

Experimental Protocols NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Alpinumisoflavone acetate** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts.[5]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
- 2D NMR Experiments (for full assignment):
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.



 Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

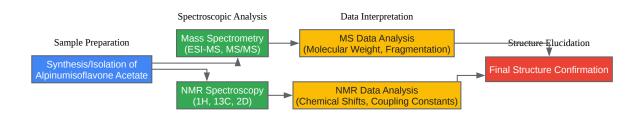
Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **Alpinumisoflavone acetate** (e.g., 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
- MS Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire full scan mass spectra in positive ion mode over an appropriate m/z range (e.g., 100-1000).
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]+.
- MS/MS Acquisition:
 - Select the [M+H]+ ion as the precursor ion for collision-induced dissociation (CID).
 - Acquire product ion spectra at various collision energies to obtain a comprehensive fragmentation pattern.
- Data Analysis: Analyze the data using the instrument's software to determine the accurate mass of the parent and fragment ions. Use this information to confirm the elemental composition and propose fragmentation pathways.

Visualization of Workflow and Signaling Pathway Experimental Workflow



The following diagram illustrates the general workflow for the characterization of **Alpinumisoflavone acetate**.



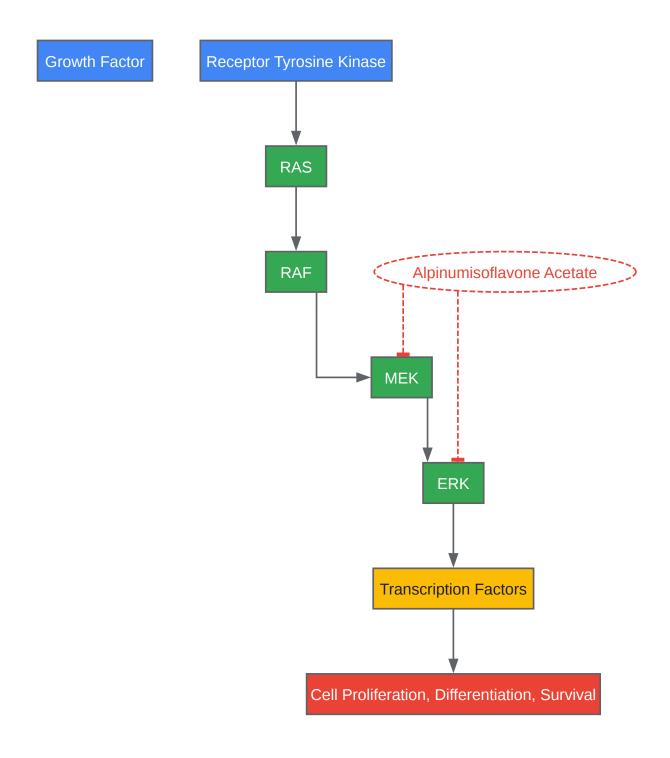
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Workflow for Characterization

Relevant Signaling Pathway

Alpinumisoflavone has been reported to influence several signaling pathways, including the MAPK/ERK and NF-kB pathways, which are crucial in inflammation and cancer. The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a potential target of Alpinumisoflavone and its derivatives.





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MAPK/ERK Signaling Pathway



Conclusion

This application note provides a comprehensive framework for the characterization of **Alpinumisoflavone acetate** using NMR and MS. The detailed protocols and expected data will guide researchers in the structural elucidation of this and similar prenylated isoflavonoids. Accurate and thorough characterization is fundamental for advancing the study of these compounds in the context of drug discovery and development. Further research is warranted to obtain and publish the specific spectral data for **Alpinumisoflavone acetate** to complete its analytical profile.

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